O-(3-phenoxypropyl)hydroxylamine
Overview
Description
“O-(3-phenoxypropyl)hydroxylamine” is a chemical compound that is derived from hydroxylamines . It is related to other compounds such as 2,4-dinitrophenylhydroxylamine (DPH), O-(diphenylphosphinyl)hydroxylamine (DPPH), and hydroxylamine-O-sulfonic acid (HOSA) .
Synthesis Analysis
The synthesis of this compound and related compounds involves several steps. For instance, a direct preparation of O-substituted hydroxylamines from alcohols is described by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .Chemical Reactions Analysis
This compound and related compounds have shown remarkable potential as electrophilic aminating agents . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations .Scientific Research Applications
1. Environmental and Photochemical Studies Research by Zhang and Blough (2016) utilized a derivative of hydroxylamine as a molecular probe to study the photoproduction of one-electron reducing intermediates in environmental samples. This research highlights the significance of compounds like O-(3-phenoxypropyl)hydroxylamine in understanding the photooxidation processes in chromophoric dissolved organic matter (CDOM), suggesting its utility in environmental chemistry and photochemical studies (Zhang & Blough, 2016).
2. Analytical Chemistry A study by Ensafi and Heydari (2012) demonstrated the use of hydroxylamine derivatives in analytical chemistry for the simultaneous determination of hydroxylamine and phenol, indicating its potential application in environmental monitoring and industrial situations (Ensafi & Heydari, 2012).
3. Organic Synthesis In organic synthesis, hydroxylamine derivatives are used for transforming arylboronic acids and their esters into phenols, highlighting their utility in chemical synthesis and pharmaceutical industries (Kianmehr, Yahyaee, & Tabatabai, 2007).
4. Environmental Chemistry The role of hydroxylamine in the Fenton reaction and its potential in the degradation of pollutants like phenol in environmental applications have been explored, showcasing its significance in waste treatment and environmental remediation (Yalfani, Contreras, Medina, & Sueiras, 2011).
5. Biochemistry and Medical Research Hydroxylamine derivatives serve as valuable tools in biochemistry for the detection of cellular and mitochondrial superoxide, indicating their importance in medical and biological research related to oxidative stress and diseases (Dikalov, Kirilyuk, Voinov, & Grigor’ev, 2011).
Future Directions
O-(3-phenoxypropyl)hydroxylamine and related compounds have shown remarkable potential as electrophilic aminating agents . They could be used in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles . This suggests that these compounds could have significant applications in the future.
Properties
IUPAC Name |
O-(3-phenoxypropyl)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-12-8-4-7-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPURQWACGYLAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCON | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448732 | |
Record name | Hydroxylamine, O-(3-phenoxypropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82703-22-8 | |
Record name | Hydroxylamine, O-(3-phenoxypropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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